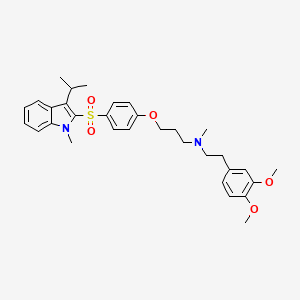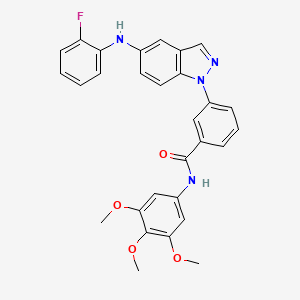![molecular formula C18H14BrNO5S2 B1682699 Ácido 2-[4-[(4-bromofenil)sulfonilamino]-1-hidroxinaftalen-2-il]sulfanilacético](/img/structure/B1682699.png)
Ácido 2-[4-[(4-bromofenil)sulfonilamino]-1-hidroxinaftalen-2-il]sulfanilacético
Descripción general
Descripción
UMI-77 es un inhibidor de molécula pequeña que se dirige específicamente a la proteína leucemia de células mieloides 1 (Mcl-1), un miembro de la familia de la proteína Bcl-2. Este compuesto ha demostrado un potencial significativo en la inducción de la apoptosis en las células cancerosas al unirse a la ranura de unión BH3 de Mcl-1, bloqueando así su interacción con proteínas proapoptóticas como Bax y Bak .
Aplicaciones Científicas De Investigación
UMI-77 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: UMI-77 ha sido estudiado extensamente por su potencial para inducir la apoptosis en las células cancerosas, particularmente en el cáncer de páncreas.
Enfermedades neurodegenerativas: Estudios recientes han demostrado que UMI-77 puede inducir la mitofagia, un proceso que ayuda a mantener la salud mitocondrial, lo que lo convierte en un posible agente terapéutico para enfermedades como el Alzheimer
Mecanismo De Acción
UMI-77 ejerce sus efectos uniéndose a la ranura de unión BH3 de Mcl-1, una proteína que inhibe la apoptosis. Al bloquear la interacción entre Mcl-1 y proteínas proapoptóticas como Bax y Bak, UMI-77 promueve la liberación de citocromo c de las mitocondrias, lo que lleva a la activación de caspasas y la apoptosis subsiguiente . Además, se ha demostrado que UMI-77 induce la mitofagia, un proceso que ayuda a eliminar las mitocondrias dañadas, promoviendo así la supervivencia celular en condiciones de estrés .
Análisis Bioquímico
Biochemical Properties
The compound interacts with several enzymes and proteins, notably with Mcl-1, a member of the Bcl-2 family . It disrupts the interaction between Mcl-1 and the pro-apoptotic protein Bax . The nature of these interactions involves the sulfonylamino group of the compound binding to the active site of the enzyme .
Cellular Effects
2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid has shown to influence cell function significantly. It has been observed to inhibit the growth of pancreatic cancer cells, including BxPC-3, Panc-1, MiaPaCa-2, AsPC-1, and Capan-2 . It influences cell signaling pathways and induces apoptosis by activating the intrinsic apoptotic pathway .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to Mcl-1, inhibiting its function and leading to the activation of the pro-apoptotic protein Bax . This results in the initiation of the intrinsic apoptotic pathway .
Temporal Effects in Laboratory Settings
Over time, the compound’s effects remain consistent in laboratory settings. It maintains its stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro studies, with continued inhibition of cell growth and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of the compound vary with dosage. At a dosage of 60 mg/kg, it exhibits anti-tumor activity without damaging normal tissues
Metabolic Pathways
It is known to interact with Mcl-1, but the specific enzymes or cofactors involved in its metabolism are yet to be identified .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
UMI-77 se puede sintetizar mediante un proceso de varios pasos que involucra los siguientes pasos clave:
Formación de la estructura central: La síntesis comienza con la preparación de un derivado del naftaleno.
Introducción de grupos funcionales: El núcleo del naftaleno luego se funcionaliza con un grupo sulfonamida y un grupo bromofenilo.
Modificaciones finales: El compuesto se modifica aún más para introducir un grupo ácido tioacético, dando como resultado el producto final.
Métodos de producción industrial
La producción industrial de UMI-77 implica escalar la ruta sintética mencionada anteriormente. El proceso requiere un control preciso de las condiciones de reacción, incluida la temperatura, el pH y la elección del disolvente, para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
UMI-77 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: UMI-77 se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.
Sustitución: UMI-77 puede participar en reacciones de sustitución, particularmente involucrando el grupo bromofenilo
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Las condiciones para las reacciones de sustitución generalmente implican el uso de nucleófilos como aminas o tioles
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .
Comparación Con Compuestos Similares
UMI-77 es único en su alta selectividad para Mcl-1 sobre otros miembros de la familia Bcl-2. Los compuestos similares incluyen:
UMI-77 destaca por su capacidad de inducir tanto la apoptosis como la mitofagia, lo que lo convierte en una herramienta versátil en la investigación del cáncer y las enfermedades neurodegenerativas .
Propiedades
IUPAC Name |
2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGANDSUVKXMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)





